molecular formula C18H16N2O2S B2964984 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide CAS No. 325988-65-6

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Cat. No.: B2964984
CAS No.: 325988-65-6
M. Wt: 324.4
InChI Key: NECVDTDPTQYYCD-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide is a chemical compound with the molecular formula C24H19N3O4S and an average molecular mass of 445.493 g/mol . This benzamide derivative features a thiazole core structure, a common pharmacophore in medicinal chemistry. While the specific biological data for this compound is not fully established, it is structurally related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, which is activated by zinc, copper, and protons . Research on closely related analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), has shown that these compounds act as negative allosteric modulators, potently inhibiting ZAC signaling with IC50 values in the low micromolar range (1–3 μM) . These analogs exhibit state-dependent inhibition and are proposed to target the transmembrane and/or intracellular domains of the receptor . Furthermore, key analogs in this class have demonstrated high selectivity for ZAC, showing no significant activity at other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors . Therefore, this compound constitutes a valuable pharmacological tool compound for future explorations into the physiological roles of ZAC, which are currently not well-elucidated but may involve functions in the brain, pancreas, and immune system . This product is intended for research purposes only.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-3-5-14(6-4-12)17(21)20-18-19-16(11-23-18)13-7-9-15(22-2)10-8-13/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECVDTDPTQYYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Core Heterocycle Variations

The thiazole core is critical for electronic and steric interactions. Key analogues include:

  • N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide (): Replaces the 4-methoxyphenyl group with a fluorophenyl on the thiazole.
  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (): Adds a phenyl group at the thiazole’s 5-position, increasing steric bulk, which may reduce solubility but enhance hydrophobic interactions .
  • Nicotinonitrile-pyridine derivatives (): Replaces thiazole with pyridine, altering electron distribution. For example, compound 6c retains the 4-methylbenzamide and 4-methoxyphenyl groups but on a pyridine scaffold, likely affecting π-π stacking and bioavailability .

Substituent Modifications

  • Benzamide Group: N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Substitutes 4-methylbenzamide with phenoxybenzamide, showing 129.23% biological activity in unspecified assays. The phenoxy group may enhance lipid membrane permeability .
  • Thiazole Substituents: 2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole (): Incorporates a hydrazine linker, which may confer redox activity or instability compared to the stable amide bond in the target compound . N2-(3-Pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (): Replaces the benzamide with a pyridylamine group, altering hydrogen-bonding capacity and basicity .

Key Findings and Implications

  • Electronic Effects : Fluorine or methoxy groups modulate electron density, influencing receptor binding.
  • Steric Considerations : Bulky substituents (e.g., 5-phenyl in ) may hinder binding to flat enzyme active sites .
  • Synthetic Accessibility : Thiazoles generally offer higher yields (>80%) compared to pyridine derivatives, which require multi-step syntheses .

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in research, particularly focusing on its anticancer and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl isothiocyanate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The process can be summarized as follows:

  • Formation of Thiourea Intermediate : The initial reaction forms a thiourea intermediate.
  • Cyclization : Under appropriate conditions, this intermediate cyclizes to form the thiazole ring.
  • Purification : Techniques like recrystallization and chromatography are used to purify the final product.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Viability Studies : In vitro studies have shown that this compound can reduce cell viability below 6.79% in certain cancer cell lines, indicating strong cytotoxicity .
  • Mechanism of Action : The compound is believed to inhibit specific enzymes and pathways involved in cancer cell proliferation. It may interact with molecular targets such as kinases or proteases, disrupting essential cellular processes .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, which are being explored for potential therapeutic applications:

  • Inhibition Studies : Various studies have reported that thiazole derivatives can inhibit bacterial growth and possess antifungal activity.
  • Mechanism : The interaction of the thiazole ring with microbial enzymes is thought to play a crucial role in its antimicrobial efficacy.

Table of Biological Activity

Activity TypeCell Line TestedViability (%)Reference
AnticancerLX-2 (normal)17.52
AnticancerVarious cancer lines<6.79
AntimicrobialBacterial strainsInhibition observed

The biological activity of this compound involves multiple mechanisms:

  • Enzyme Interaction : It modulates the activity of enzymes and receptors implicated in cancer progression.
  • Cell Signaling Pathways : By affecting cell signaling pathways, it can induce apoptosis in cancer cells.
  • Structural Insights : Structural studies suggest that modifications on the thiazole ring significantly affect binding affinity and potency against specific targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using click chemistry protocols, as demonstrated for structurally related thiazole derivatives. Key steps include:

  • Catalyst Selection : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance regioselectivity and reduce side products .
  • Purification : Employ column chromatography with chloroform:methanol (3:1 v/v) gradients to isolate the target compound, as validated for analogous benzamide-thiazole hybrids .
  • Yield Improvement : Reflux intermediates in absolute ethanol with glacial acetic acid to stabilize reactive intermediates and minimize decomposition .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the thiazole and benzamide moieties, with particular attention to methoxy (OCH3\text{OCH}_3) and methyl (CH3\text{CH}_3) group signals .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as applied to structurally similar (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-2-methylbenzamide .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are recommended for assessing the bioactivity of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria and fungi using broth microdilution (MIC determination), referencing protocols for 4-((thiophen-2-yl-methylene)amino)benzamides .
  • Enzyme Inhibition : Screen against kinases or acetyltransferases, leveraging the trifluoromethyl-benzamide scaffold’s known role in disrupting protein interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (e.g., CF3_3) at the 4-methylbenzamide position to assess impacts on lipophilicity and target binding .
  • Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole moieties, as demonstrated in analogs like 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide .
  • Computational Modeling : Perform docking studies using crystal structures of target enzymes (e.g., histone acetyltransferases) to predict binding modes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables such as solvent (DMSO concentration ≤1%), pH, and incubation time to minimize artifacts .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for discrepancies between in vitro and in vivo activity .
  • Orthogonal Validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can computational approaches predict the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate interactions over 100 ns trajectories to assess stability of the ligand-enzyme complex, focusing on hydrogen bonds with conserved residues .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives with modified substituents .
  • QSAR Modeling : Develop quantitative models using descriptors like LogP, polar surface area, and electrostatic potential maps .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data from analogs like N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide .
  • Centrifugal Partition Chromatography (CPC) : Separate isomers or closely related impurities using polarity-based solvent systems .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s metabolic stability?

  • Methodological Answer :

  • Species-Specific Variability : Compare metabolic rates in human vs. rodent liver microsomes, as trifluoromethyl groups may exhibit species-dependent oxidation .
  • CYP450 Profiling : Identify isoforms (e.g., CYP3A4, CYP2D6) responsible for metabolism using isoform-specific inhibitors .
  • Prodrug Design : Mask labile functional groups (e.g., methylbenzamide) with enzymatically cleavable protectors to enhance stability .

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